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molecular formula C12H19ClN2 B3053525 4-Chloro-N-[2-(diethylamino)ethyl]aniline CAS No. 5427-35-0

4-Chloro-N-[2-(diethylamino)ethyl]aniline

Cat. No. B3053525
M. Wt: 226.74 g/mol
InChI Key: NCAAIVMJHDTUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377937B2

Procedure details

4-Chloro-aniline (0.5 g, 3.9 mmol) was added to a solution of 2-bromo-N,N-diethylethylamine hydrobromide (1.12 g, 4.3 mmol) and N,N-diisopropylethylamine (2 mL, 11.7 mmol) in toluene (7.8 mL). The mixture was stirred at room temperature for 5 hours. The mixture was then diluted with EtOAc (30 mL) and saturated NaHCO3 (20 mL). The organic layer was washed with H2O (1×20 mL), dried (Na2SO4), filtered and concentrated to give 4-chloro-N-(2-(diethylamino)ethyl)benzenamine as an oil which was used without purification. MS (APCI+) [M+H]+227.3.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Br.Br[CH2:11][CH2:12][N:13]([CH2:16][CH3:17])[CH2:14][CH3:15].C(N(CC)C(C)C)(C)C>C1(C)C=CC=CC=1.CCOC(C)=O.C([O-])(O)=O.[Na+]>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:11][CH2:12][N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])=[CH:4][CH:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
1.12 g
Type
reactant
Smiles
Br.BrCCN(CC)CC
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
7.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with H2O (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NCCN(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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